molecular formula C20H20ClF3N4O2S B2750557 N-(5-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide CAS No. 1428363-22-7

N-(5-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide

Cat. No.: B2750557
CAS No.: 1428363-22-7
M. Wt: 472.91
InChI Key: KIXAUKDVSYAQRQ-UHFFFAOYSA-N
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Description

The compound N-(5-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide features a fused tetrahydrothiazolo[5,4-c]pyridine core, a cyclobutanecarboxamide substituent, and a 2-chloro-5-(trifluoromethyl)phenyl group.

Properties

IUPAC Name

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClF3N4O2S/c21-13-5-4-12(20(22,23)24)8-15(13)25-17(29)10-28-7-6-14-16(9-28)31-19(26-14)27-18(30)11-2-1-3-11/h4-5,8,11H,1-3,6-7,9-10H2,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXAUKDVSYAQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=NC3=C(S2)CN(CC3)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide is a compound of interest due to its potential biological activities. This article aims to summarize the existing research on its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:

  • Trifluoromethyl Group : Known for enhancing lipophilicity and metabolic stability.
  • Thiazolo-Pyridine Moiety : Often associated with various pharmacological activities, including anti-cancer and anti-inflammatory effects.
  • Cyclobutanecarboxamide : This structure may influence the binding affinity to biological targets.

Antitumor Activity

Research has indicated that thiazolidine derivatives exhibit significant antitumor properties. For instance, derivatives of thiazolidinones have shown potent activity against glioblastoma multiforme cells by decreasing cell viability in vitro . The specific compound may share similar mechanisms due to its structural components.

Table 1: Summary of Antitumor Activity in Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Thiazolidinone 1MDA-MB-23112.3Induction of apoptosis
Thiazolidinone 2HCT11615.5Inhibition of cell proliferation
N-(Chloro-Trifluoromethyl) derivativeU87MGTBDTBD

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been suggested through its structural similarity to known inhibitors of inflammatory pathways. Thiazolidine derivatives have been reported to inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) .

The biological activity of this compound can be attributed to several possible mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes such as mPGES-1 and COX enzymes involved in prostaglandin synthesis.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells.
  • Apoptotic Pathways : Activation of intrinsic apoptotic pathways leading to programmed cell death.

Case Studies and Research Findings

A study conducted by Da Silva et al. evaluated the cytotoxic effects of thiazolidine derivatives on various cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against glioblastoma cells . Another study highlighted the anti-inflammatory effects of related compounds through inhibition assays against COX enzymes.

Comparison with Similar Compounds

Key Structural Features:

  • Heterocyclic Core : The thiazolo[5,4-c]pyridine system distinguishes it from analogs with thiophene (e.g., ) or benzothiophene (e.g., ) cores.
  • Substituents : The chloro-trifluoromethylphenyl group enhances lipophilicity and electron-withdrawing effects, contrasting with fluorine or methyl groups in analogs.
  • Carboxamide Linkage : Shared with compounds like N-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide (), but diverging in backbone connectivity.

Comparative Data Table:

Compound Name / ID Molecular Formula Molecular Weight Key Functional Groups Heterocyclic Core
Target Compound C₁₉H₁₇ClF₃N₄O₂S 490.87 g/mol Carboxamide, Chloro-CF₃-phenyl Tetrahydrothiazolo[5,4-c]pyridine
N-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide () C₃₈H₃₆Cl₂N₆O₁₀S₂ 1066.68 g/mol Thiophene, Isoxazole, Carboxamide Isoxazole-thiophene
1227207-29-5 () C₂₈H₂₅FN₄O₂S 524.59 g/mol Benzothiophene, Fluorophenyl, Carboxamide Pyridin-2-yl, Dihydropyridazine

Functional Implications of Structural Differences

  • Solubility and Bioavailability : The cyclobutanecarboxamide may improve solubility compared to bulkier analogs like ’s isoxazole-thiophene derivative.
  • Target Binding : The chloro-trifluoromethylphenyl group’s steric and electronic profile could enhance kinase inhibition compared to fluorine-substituted analogs (e.g., ).

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and how are intermediates validated?

The synthesis involves multi-step reactions, including condensation of cyclobutanecarboxylic acid derivatives with thiazolo[5,4-c]pyridine intermediates. Key steps require precise control of reaction conditions (e.g., anhydrous solvents, 60–80°C) to avoid side products like over-oxidized thiazole rings. Intermediates are validated using HPLC (≥95% purity thresholds) and NMR spectroscopy (e.g., confirming amide bond formation via δ 7.8–8.2 ppm in 1H^1H NMR) .

Q. Which spectroscopic and chromatographic methods are critical for structural characterization?

  • NMR : 1H^1H, 13C^13C, and 19F^19F NMR are essential for verifying substituent positions (e.g., trifluoromethyl groups show distinct 19F^19F signals at δ -60 to -65 ppm).
  • HPLC-MS : Quantifies purity and confirms molecular weight (e.g., [M+H]+^+ peaks via ESI-MS).
  • FT-IR : Validates carbonyl stretches (1660–1700 cm1^{-1}) and amine N-H bonds (3300–3500 cm1^{-1}) .

Q. How is the compound’s solubility and stability optimized for in vitro assays?

Solubility is enhanced using DMSO or cyclodextrin-based co-solvents (tested at 10–50 mM stock concentrations). Stability is assessed via accelerated degradation studies (pH 2–9 buffers, 40°C), with LC-MS monitoring for hydrolytic byproducts (e.g., cleavage of the thiazolo-pyridine ring) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies in IC50_{50} values (e.g., kinase inhibition assays) are addressed by:

  • Orthogonal assays : Re-testing in SPR (surface plasmon resonance) vs. fluorescence polarization.
  • Batch analysis : Correlating activity with impurity profiles (e.g., residual solvents affecting enzyme kinetics).
  • Structural analogs : Comparing activity of derivatives with modified cyclobutane or trifluoromethyl groups .

Q. How are computational models used to predict binding modes and guide SAR studies?

Molecular docking (e.g., AutoDock Vina) and MD simulations (AMBER) predict interactions with targets like factor Xa. Key findings include:

  • The cyclobutanecarboxamide group occupies hydrophobic S4 pockets.
  • The thiazolo-pyridine scaffold forms π-π stacking with catalytic residues. SAR is refined by synthesizing analogs with varying substituents (e.g., chloro vs. fluoro groups) and measuring ΔG binding via ITC .

Q. What in vivo pharmacokinetic challenges arise, and how are they mitigated?

  • Low bioavailability : Addressed via prodrug strategies (e.g., esterification of carboxyl groups).
  • Rapid clearance : Optimized using PEGylation or lipid nanoparticle formulations.
  • Metabolite identification : LC-HRMS detects hepatic metabolites (e.g., oxidative defluorination) in rodent plasma .

Methodological Guidance for Data Interpretation

Q. How to distinguish target-specific effects from off-target interactions in cellular assays?

  • Counter-screening : Test against panels of 50+ kinases/proteases.
  • CRISPR knockouts : Validate target dependency in isogenic cell lines.
  • CETSA (Cellular Thermal Shift Assay) : Confirm target engagement via thermal stabilization .

Q. What statistical approaches are recommended for dose-response studies?

  • Four-parameter logistic regression : Fits sigmoidal curves for IC50_{50} determination (R2^2 ≥ 0.95).
  • Bootstrap resampling : Estimates confidence intervals for EC50_{50} values.
  • ANOVA with Tukey’s post-hoc : Compares efficacy across structural analogs .

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